molecular formula C11H7ClFN3 B2773504 5-[(2-Chloroprop-2-en-1-yl)(cyano)amino]-2-fluorobenzonitrile CAS No. 2094470-42-3

5-[(2-Chloroprop-2-en-1-yl)(cyano)amino]-2-fluorobenzonitrile

Cat. No.: B2773504
CAS No.: 2094470-42-3
M. Wt: 235.65
InChI Key: YVSGAFMAQPLPTA-UHFFFAOYSA-N
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Description

5-[(2-Chloroprop-2-en-1-yl)(cyano)amino]-2-fluorobenzonitrile is a synthetic organic compound characterized by the presence of a fluorobenzonitrile core substituted with a chloropropenyl and cyanoamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chloroprop-2-en-1-yl)(cyano)amino]-2-fluorobenzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzonitrile with 2-chloroprop-2-en-1-amine in the presence of a suitable base to form the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chloroprop-2-en-1-yl)(cyano)amino]-2-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloropropenyl group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

5-[(2-Chloroprop-2-en-1-yl)(cyano)amino]-2-fluorobenzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-Chloroprop-2-en-1-yl)(cyano)amino]-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzonitrile: A simpler analog without the chloropropenyl and cyanoamino groups.

    2-Chloroprop-2-en-1-amine: A precursor used in the synthesis of the target compound.

    Fluorobenzonitrile derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness

5-[(2-Chloroprop-2-en-1-yl)(cyano)amino]-2-fluorobenzonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

2-chloroprop-2-enyl-(3-cyano-4-fluorophenyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN3/c1-8(12)6-16(7-15)10-2-3-11(13)9(4-10)5-14/h2-4H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSGAFMAQPLPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN(C#N)C1=CC(=C(C=C1)F)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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